molecular formula C52H86O22 B1261876 desglucoanagalloside B

desglucoanagalloside B

Número de catálogo: B1261876
Peso molecular: 1063.2 g/mol
Clave InChI: YBYIAPOSRNODNJ-CSYCFBBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

desglucoanagalloside B is a natural product found in Lysimachia, Cyclamen repandum, and other organisms with data available.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing desglucoanagalloside B in plant extracts?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water), followed by chromatographic techniques like HPLC or column chromatography with silica gel. Characterization employs NMR (¹H, ¹³C, DEPT, HSQC) and mass spectrometry (HR-ESI-MS) to confirm structure. Purity validation requires HPLC-DAD/ELSD with ≥95% purity thresholds. For novel compounds, X-ray crystallography may supplement identity confirmation .

Q. How can researchers validate the pharmacological activity of this compound in vitro?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (vehicle and positive controls). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Validate target engagement via molecular probes (e.g., fluorescence polarization for receptor binding) or Western blotting for downstream signaling proteins. Replicate experiments ≥3 times to ensure statistical significance .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound to EGFR be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., SPR vs. ITC) or protein isoforms. Re-evaluate binding using standardized protocols:

  • Surface Plasmon Resonance (SPR) : Immobilize EGFR on a CM5 chip; test this compound at 0.1–100 µM.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to confirm stoichiometry.
    Cross-validate with computational docking (Autodock Vina) and molecular dynamics (GROMACS) to assess binding stability. For example, MM/GBSA calculations showed this compound has a binding free energy of -39.28 kcal/mol to EGFR, stronger than co-crystallized ligands .

Q. What experimental design principles ensure robust analysis of this compound’s synergistic effects with other compounds?

  • Methodological Answer : Use a factorial design to test combinations (e.g., Chou-Talalay synergy index).

  • Example : Combine this compound with Methyl lucidenate F (KCZ14) at varying ratios (1:1, 1:2, 2:1).
  • Assays : Measure apoptosis (Annexin V/PI) and cell cycle arrest (flow cytometry). Synergy is confirmed if the combination index (CI) < 1.0. Include molecular dynamics simulations to predict cooperative binding to targets like EGFR .

Q. How can molecular docking and dynamics simulations improve the understanding of this compound’s mechanism?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with Lamarckian GA; set grid boxes covering EGFR’s active site (PDB: 1M17). Validate poses with RMSD clustering.
  • Dynamics : Run 100-ns simulations (GROMACS) to assess complex stability. Calculate binding free energy via MM/GBSA. For this compound, simulations confirmed stable hydrogen bonds with EGFR residues (e.g., Lys745, Asp855) and low RMSD fluctuations (<2.0 Å) .

Q. What strategies address this compound’s instability in aqueous formulations during preclinical studies?

  • Methodological Answer :

  • Stabilization : Use lyophilization with cryoprotectants (trehalose/sucrose) or nanoemulsions (lecithin/Tween 80).
  • Analytical QC : Monitor degradation via UPLC-MS at 0, 6, 12, 24-hour intervals. Optimize pH (5.0–7.4) to prevent hydrolysis. Publish stability data in supplementary materials with Arrhenius equation-derived shelf-life estimates .

Q. Data Analysis & Presentation

Q. How should researchers present contradictory data on this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Use a comparative table to highlight variables (cell type, incubation time, assay method). For example:

Cell LineIC₅₀ (µM)AssayReference
HeLa12.3MTT[X]
A54945.7SRB[Y]

Discuss potential causes (e.g., metabolic activity differences, assay sensitivity). Use meta-analysis tools (RevMan) to quantify heterogeneity .

Q. What are the best practices for integrating computational and experimental data in publications?

  • Methodological Answer :

  • Structure : Dedicate a results subsection to in silico findings (docking scores, RMSD plots).
  • Validation : Correlate computational binding energies (e.g., -10 kcal/mol for this compound) with experimental IC₅₀ values.
  • Visualization : Include PyMOL-rendered protein-ligand interaction diagrams and heatmaps for synergy assays .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s reported bioactivities?

  • Methodological Answer :

  • Data Transparency : Publish raw NMR/MS spectra in supplementary files.
  • Protocol Details : Specify exact HPLC gradients, buffer compositions, and software settings (e.g., Gaussian 09 DFT methods).
  • Code Sharing : Upload docking/molecular dynamics scripts to repositories like Zenodo .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
  • Sample Size : Justify with power analysis (α=0.05, β=0.2).
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).
  • Data Inclusion : Report all adverse events, even if statistically non-significant .

Propiedades

Fórmula molecular

C52H86O22

Peso molecular

1063.2 g/mol

Nombre IUPAC

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1

Clave InChI

YBYIAPOSRNODNJ-CSYCFBBXSA-N

SMILES isomérico

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES canónico

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

Sinónimos

desglucoanagalloside B

Origen del producto

United States

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